molecular formula C11H24NO8P B14756180 Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

Cat. No.: B14756180
M. Wt: 329.28 g/mol
InChI Key: VMKUCQKHHGVMGO-UHFFFAOYSA-N
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Description

Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate is a complex organic compound that combines the structural features of cyclohexanamine and a phosphorylated sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate typically involves multiple steps:

    Formation of the Phosphate Group: The dihydrogen phosphate group is introduced through phosphorylation reactions, often using reagents like phosphorus oxychloride or phosphoric acid.

    Cyclohexanamine Introduction: Cyclohexanamine is then reacted with the phosphorylated sugar derivative under controlled conditions to form the final compound. This step may involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Optimization: Ensuring optimal reaction conditions (temperature, pressure, pH) to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Safety and Environmental Concerns: Managing the use of hazardous reagents and by-products to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new phosphate derivatives.

Scientific Research Applications

Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine derivatives: Compounds with similar amine structures but different functional groups.

    Phosphorylated sugars: Compounds with similar sugar and phosphate structures but different amine groups.

Uniqueness

Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate is unique due to its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H24NO8P

Molecular Weight

329.28 g/mol

IUPAC Name

cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13N.C5H11O8P/c7-6-4-2-1-3-5-6;6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h6H,1-5,7H2;2-8H,1H2,(H2,9,10,11)

InChI Key

VMKUCQKHHGVMGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

Origin of Product

United States

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